- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

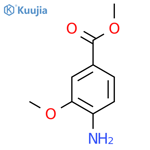

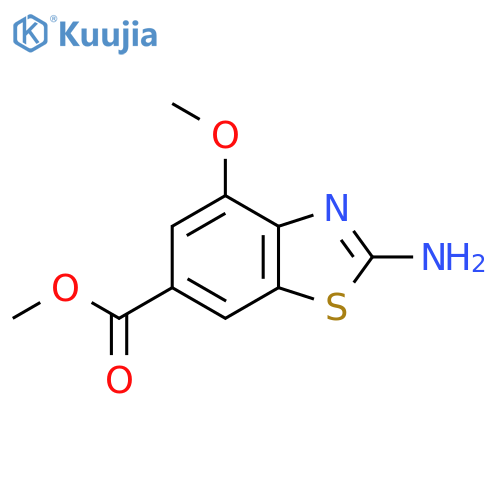

Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

955886-84-7 structure

Nom du produit:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

Numéro CAS:955886-84-7

Le MF:C10H10N2O3S

Mégawatts:238.263000965118

MDL:MFCD23104009

CID:2951524

PubChem ID:59560269

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯

- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester

- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate

- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester

- BCP32184

- SY262627

- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester

- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)

- CS-0106404

- SCHEMBL642545

- SYZNSAWWLCRFFT-UHFFFAOYSA-N

- AC9617

- DB-142847

- BS-33359

- 955886-84-7

- MFCD23104009

- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

-

- MDL: MFCD23104009

- Piscine à noyau: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)

- La clé Inchi: SYZNSAWWLCRFFT-UHFFFAOYSA-N

- Sourire: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC

Propriétés calculées

- Qualité précise: 238.04121336g/mol

- Masse isotopique unique: 238.04121336g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 3

- Complexité: 277

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 103

- Le xlogp3: 1.9

Propriétés expérimentales

- Dense: 1.398

- Point d'ébullition: 420 ºC

- Point d'éclair: 208 ºC

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | M878330-50mg |

Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |

955886-84-7 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Ambeed | A499712-100mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 100mg |

$6.0 | 2025-02-26 | |

| Ambeed | A499712-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 250mg |

$8.0 | 2025-02-26 | |

| Aaron | AR00IJWH-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 100mg |

$4.00 | 2025-02-28 | |

| Aaron | AR00IJWH-5g |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 5g |

$164.00 | 2025-02-28 | |

| A2B Chem LLC | AI64501-250mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 250mg |

$6.00 | 2024-07-18 | |

| abcr | AB594810-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |

955886-84-7 | 250mg |

€74.40 | 2024-04-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177044-1g |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 97% | 1g |

¥115.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D920462-1g |

Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 95% | 1g |

$790 | 2025-02-26 | |

| eNovation Chemicals LLC | D961313-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 95% | 100mg |

$55 | 2025-02-27 |

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

Référence

- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux

Référence

- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

Référence

- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

Référence

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery, ACS Omega, 2020, 5(14), 8305-8311

Méthode de production 6

Conditions de réaction

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

Référence

- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

Référence

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Référence

- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

Référence

- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

Référence

- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375

Méthode de production 11

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

Référence

- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

Référence

- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

Référence

- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Référence

- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux

Référence

- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

Référence

- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

Référence

- FXR receptor agonist and its preparation, China, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

Référence

- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

Méthode de production 19

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Référence

- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Littérature connexe

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

2. Book reviews

-

3. Book reviews

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate) Produits connexes

- 2229146-53-4(3-amino-2-(5-bromo-1,3-thiazol-2-yl)propan-1-ol)

- 2877662-98-9(3-fluoro-4-({4-[(3-methoxyphenyl)methyl]-3-oxopiperazin-1-yl}methyl)benzonitrile)

- 2138400-09-4(Methyl 6-fluoro-2,3-dihydrobenzofuran-2-carboxylate)

- 556027-24-8(1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine)

- 941938-48-3(2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(4-phenoxyphenyl)acetamide)

- 77721-45-0(1-azido-4-(propan-2-yl)benzene)

- 1346617-18-2((R)-Azelastine N-Oxide (Mixture of Diastereomers))

- 1270365-26-8(tert-butyl N-2-amino-2-(4-bromo-2-chlorophenyl)ethylcarbamate)

- 61326-44-1(1,1,2,2-Tetrakis(4-bromophenyl)ethene)

- 2172870-82-3(3,4-Furandiamine, tetrahydro-, hydrochloride (1:2), (3S,4S)-)

Fournisseurs recommandés

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Wuhan brilliant Technology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot

Henan Dongyan Pharmaceutical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

pengshengyue

Membre gold

Fournisseur de Chine

Lot

Shanghai Joy Biotech Ltd

Membre gold

Fournisseur de Chine

Lot